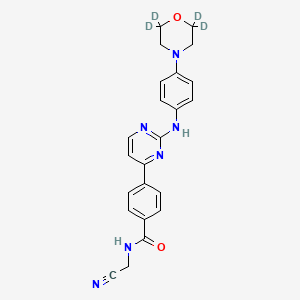![molecular formula C30H26F5N5O4S B12410099 (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a quinazolinone moiety, a sulfonylazetidine ring, and a pentafluorophenyl group, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the quinazolinone moiety: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Synthesis of the sulfonylazetidine ring: This step involves the reaction of a sulfonyl chloride with an azetidine derivative, often under basic conditions to facilitate the formation of the sulfonylazetidine ring.
Introduction of the pentafluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a pentafluorophenyl halide reacts with a nucleophile.
Coupling of the quinazolinone and sulfonylazetidine intermediates: This step typically involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form hydroquinazoline derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Hydroquinazoline derivatives.
Substitution: Various substituted pentafluorophenyl derivatives.
Hydrolysis: Carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: As a potential inhibitor of specific enzymes or receptors, useful in studying biological pathways and mechanisms.
Medicine: As a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where the quinazolinone or sulfonylazetidine moieties play a crucial role.
Industry: As a specialty chemical in the production of advanced materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may act as a competitive inhibitor of certain enzymes, while the sulfonylazetidine ring could interact with receptor sites, modulating their activity. The pentafluorophenyl group may enhance the compound’s binding affinity and selectivity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(phenyl)sulfonylazetidine-2-carboxamide: Similar structure but lacks the pentafluorophenyl group.
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(4-fluorophenyl)sulfonylazetidine-2-carboxamide: Contains a monofluorophenyl group instead of the pentafluorophenyl group.
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5-tetrafluorophenyl)sulfonylazetidine-2-carboxamide: Contains a tetrafluorophenyl group instead of the pentafluorophenyl group.
Uniqueness
The presence of the pentafluorophenyl group in (2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide distinguishes it from similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity to target proteins, making it a more potent and selective molecule for various applications.
Propriétés
Formule moléculaire |
C30H26F5N5O4S |
|---|---|
Poids moléculaire |
647.6 g/mol |
Nom IUPAC |
(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide |
InChI |
InChI=1S/C30H26F5N5O4S/c31-23-24(32)26(34)28(27(35)25(23)33)45(43,44)40-11-10-22(40)30(42)39(19-8-9-20-21(12-19)37-15-38-29(20)41)14-18-7-6-17(13-36-18)16-4-2-1-3-5-16/h6-9,12-13,15-16,22H,1-5,10-11,14H2,(H,37,38,41)/t22-/m1/s1 |
Clé InChI |
XAGZDGDLYLQXQM-JOCHJYFZSA-N |
SMILES isomérique |
C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NC=N4)C(=O)[C@H]5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
SMILES canonique |
C1CCC(CC1)C2=CN=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NC=N4)C(=O)C5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


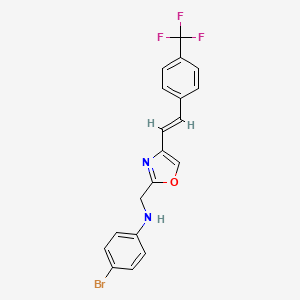
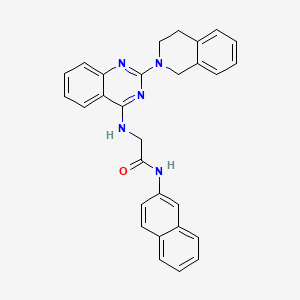
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
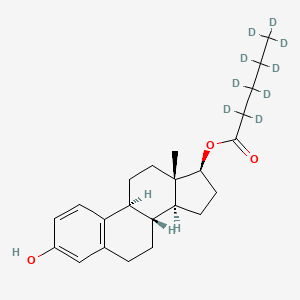


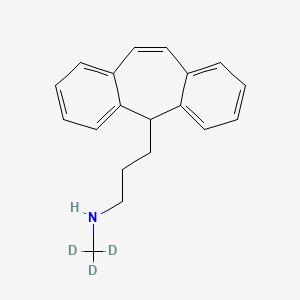
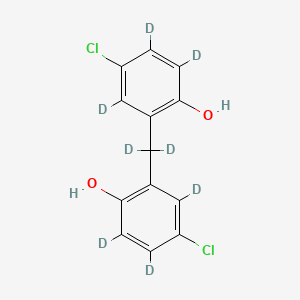
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
